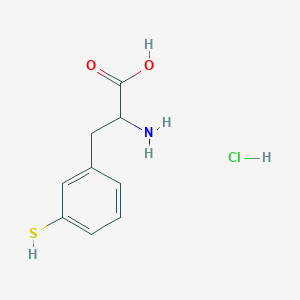

2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

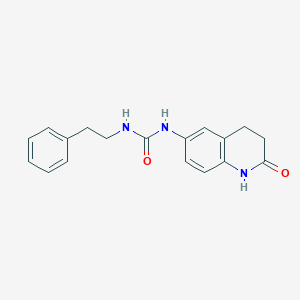

2-Amino-3-(3-sulfanylphenyl)propanoic acid; hydrochloride, also known as DL-Homocysteine Thiolactone Hydrochloride, is an important organic compound in the field of biochemistry and pharmacology. It is a cyclic thioester of homocysteine and is widely used in scientific research for its applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Stereoisomers

Research has led to the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) from (RS)-mercaptosuccinic acid, indicating its potential in creating optically active compounds with high purity. This process involves optical resolution using specific resolving agents and preferential crystallization, demonstrating its significance in the stereochemical synthesis of biologically active compounds (Shiraiwa et al., 1998).

Chromatography and Structural Analysis

The compound has been utilized in studies on paper chromatography to understand the structural relationships of organic acids. This work has helped classify organic acids into clear-cut groups based on their carboxyl and other substituent groups, aiding in the prediction of unknown acids' structures (Howe, 1960).

Renewable Building Blocks for Material Science

Research into phloretic acid, a derivative of the compound, has shown its potential as a renewable building block for material science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional methods, potentially leading to new applications in materials science (Trejo-Machin et al., 2017).

Peptide Synthesis

The compound has been utilized as a safety catch linker in solid phase peptide synthesis, showcasing its application in the efficient synthesis of peptides. This method provides a cost-effective alternative to existing linkers, demonstrating its utility in peptide synthesis and potential pharmaceutical applications (Erlandsson & Undén, 2006).

Antimicrobial and Antifungal Activities

A study on the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlighted its potential in medical applications due to the exhibited antimicrobial and antifungal activities (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2-amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-2-1-3-7(13)4-6;/h1-4,8,13H,5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEPTHDMEIBBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)

![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)

![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)